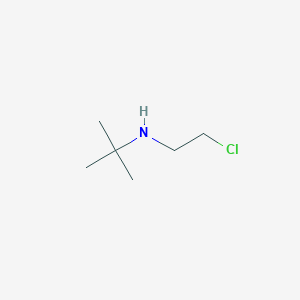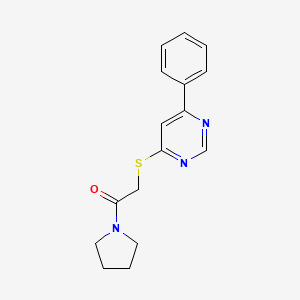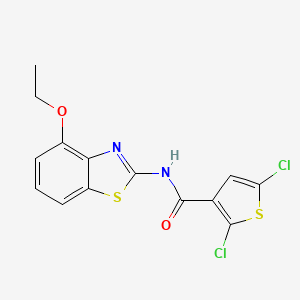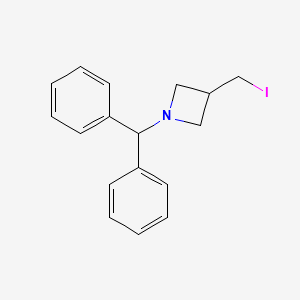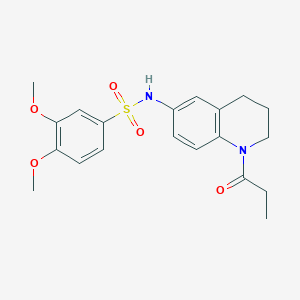
N-(5-chloro-2-méthoxyphényl)-2-(1-(allylcarbamothioyl)-3-oxopipérazin-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les squelettes de chromène et de coumarine sont connus pour leur activité antimicrobienne potentielle. Dans ce contexte, des composés hybrides contenant à la fois des motifs de chromène et de coumarine ont été synthétisés. Plus précisément, des 4-chloro-8-méthyl-2-phényl-1,5-dioxa-2H-phénanthrène-6-ones substituées (3a–o) ont été synthétisées à partir de (E)-1-(7-hydroxy-4-méthyl-8-coumarinyl)-3-phényl-2-propène-1-ones substituées (2a–o) en utilisant la réaction de Vilsmeier–Haack assistée par micro-ondes. Notamment, les composés 3e, 3f et 3g ont montré une activité antimicrobienne puissante contre les souches bactériennes et fongiques testées .
Réactif chimiosélectif
Le composé « N-(5-chloro-2-méthoxyphényl)-2-(1-(allylcarbamothioyl)-3-oxopipérazin-2-yl)acétamide » contient une liaison urée chimiquement stable. Cette liaison peut être utilisée pour la protection et la déprotection des groupes amino. Elle reste stable en conditions acides, alcalines et aqueuses, ce qui en fait un réactif polyvalent multitâche en synthèse organique .
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-6-20-17(26)22-8-7-19-16(24)13(22)10-15(23)21-12-9-11(18)4-5-14(12)25-2/h3-5,9,13H,1,6-8,10H2,2H3,(H,19,24)(H,20,26)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZZFROCACSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
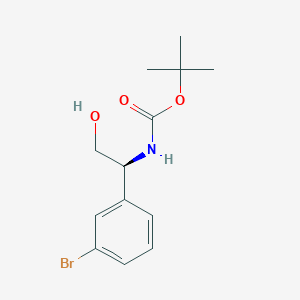
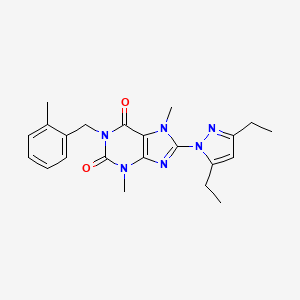

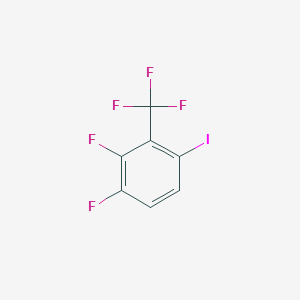
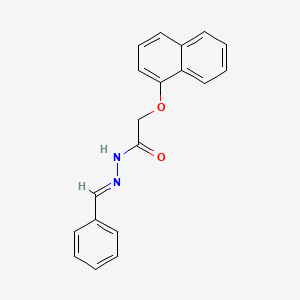
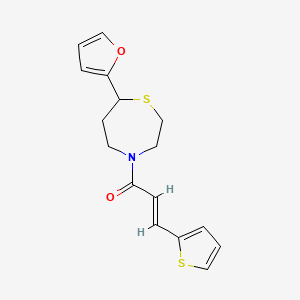
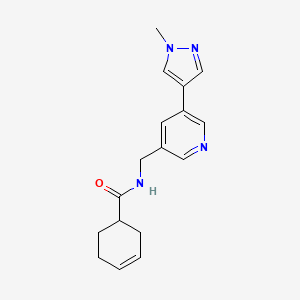
![4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

